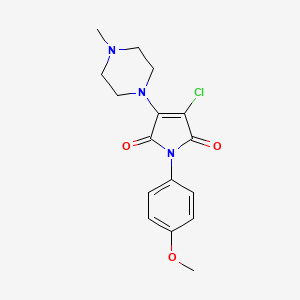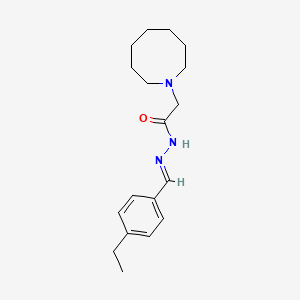
3-chloro-1-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione
カタログ番号 B5571862
分子量: 335.78 g/mol
InChIキー: NNTAMDIEARPBSU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- The synthesis of pyrrolidine-2,3-dione derivatives, which include compounds similar to 3-chloro-1-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione, has been explored through multi-component reactions and confirmed using techniques like NMR and mass spectrometry (Nguyen & Vo Viet Dai, 2023).
Molecular Structure Analysis
- Spectroscopic investigations, including FT-IR, FT-Raman, and quantum chemical calculations, have been conducted on similar compounds to understand the molecular structure and vibrational frequencies, providing insights into the molecular geometry and electronic properties (Renjith et al., 2014).
Chemical Reactions and Properties
- Studies on related pyrrolidine-2,5-dione derivatives have focused on their reactivity and potential for forming various chemical bonds, contributing to a deeper understanding of their chemical behavior and interactions (Obniska & Zagórska, 2003).
Physical Properties Analysis
- The physical properties of similar compounds have been analyzed, including their solubility, melting points, and stability under various conditions. These studies are crucial for understanding the practical applications and handling of such compounds (Muszalska & Szymon Bereda, 2008).
科学的研究の応用
Antibacterial Activity
- Synthesis and Antibacterial Activity: 3-Chloro-1-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione has been utilized in the synthesis of various compounds, which demonstrate significant antibacterial properties. This highlights its potential as a precursor in developing new antibacterial agents (S. Vartale et al., 2008).
Anti-Inflammatory and Analgesic Properties
- Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Agents: The compound serves as a basis for creating new molecules with anti-inflammatory and analgesic activities. Such research indicates its potential in developing treatments for conditions associated with pain and inflammation (A. Abu‐Hashem et al., 2020).
Anticonvulsant Properties
- Development of Anticonvulsant Drugs: This compound has been instrumental in synthesizing derivatives with notable anticonvulsant properties. This application is crucial in the treatment of epilepsy and related seizure disorders (J. Obniska & A. Zagórska, 2003).
Potential in HIV-1 Treatment
- Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors: Derivatives of this compound have shown potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase, an essential enzyme in the HIV replication process. This application could be significant in the development of new HIV treatments (D. Romero et al., 1994).
Lipid Peroxidation Inhibition
- Inhibitors of Lipid Peroxidation: Some derivatives exhibit strong inhibitory effects on lipid peroxidation, a process linked to cellular damage and aging. This suggests potential applications in neuroprotection and anti-aging therapies (J. Braughler et al., 1987).
Anticonvulsant and Analgesic Activity
- Synthesis of Amides for Anticonvulsant and Analgesic Purposes: Research in this area has led to the synthesis of amides derived from this compound that exhibit significant anticonvulsant and analgesic effects. This broadens its application in managing neurological disorders and pain (J. Obniska et al., 2015).
Adrenoceptor Ligands
- Alpha 1 Adrenoceptor Ligands: Derivatives of this compound have shown high affinity as alpha 1 adrenoceptor ligands. This application is important in cardiovascular and neurological therapeutics (F. Russo et al., 1991).
特性
IUPAC Name |
3-chloro-1-(4-methoxyphenyl)-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-18-7-9-19(10-8-18)14-13(17)15(21)20(16(14)22)11-3-5-12(23-2)6-4-11/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTAMDIEARPBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(4-methoxyphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrrole-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571792.png)


![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide](/img/structure/B5571821.png)
![N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5571827.png)
![ethyl 4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoate](/img/structure/B5571835.png)
![4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide](/img/structure/B5571836.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5571843.png)
![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5571851.png)